![molecular formula C16H18N4O3 B2954282 1-(7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 681470-97-3](/img/structure/B2954282.png)
1-(7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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Overview
Description
Scientific Research Applications
Synthesis of Ruthenium (II)-Hmtpo Complexes
This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes. These complexes have potential applications in catalysis and as part of materials for electronic devices due to their unique optical and electronic properties .
Antimalarial Activity
Derivatives of this compound class act as dihydroorotate dehydrogenase inhibitors. They have shown promise in treating malaria, which is caused by Plasmodium parasites, by inhibiting an enzyme crucial for pyrimidine biosynthesis in these organisms .
Vilsmeier Reaction
The compound is used in the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is significant in organic synthesis for introducing formyl groups into aromatic systems, which can be further modified for various chemical applications .
Pharmacological Activity on HIV TAR RNA
Studies have investigated the pharmacological activity caused by binding to HIV TAR RNA. Compounds like this one could potentially interfere with the lifecycle of HIV by targeting its genetic material .
Anti-Influenza Agents
Structurally similar compounds have been repurposed as anti-influenza agents that disrupt the PA-PB1 subunits interaction of the influenza RNA polymerase, showing potential as treatments for influenza .
Microwave-Mediated Synthesis
There’s also a method involving this class of compounds for synthesizing triazolo[1,5-a]pyridines under microwave conditions without the need for catalysts or additives, offering an eco-friendly approach to chemical synthesis .
Medicinal Chemistry
The [1,2,4]triazolo[1,5-a]pyrimidine nucleus is considered a bio-isostere for purines and carboxylic acids and has been explored for its biological activities in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have a wide range of pharmacological activities . They have been found to act as inhibitors of various enzymes and receptors, suggesting that this compound may also interact with similar targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact allosterically with their targets . This means they bind to a site on the target protein that is distinct from the active site, leading to a change in the protein’s conformation and activity.
Biochemical Pathways
Given the broad range of activities associated with similar compounds , it is likely that multiple pathways are affected. These could include pathways related to cell proliferation, inflammation, and neurotransmission, among others.
Result of Action
Based on the activities of similar compounds , it is likely that the compound could have effects such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes like proliferation and apoptosis.
properties
IUPAC Name |
1-[7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-9-13(10(2)21)14(20-16(19-9)17-8-18-20)11-6-5-7-12(22-3)15(11)23-4/h5-8,14H,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKMYSMQHZCPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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